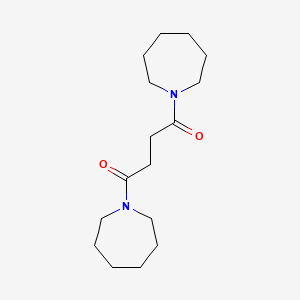
N,N,N',N'-tetrapropylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N,N,N’,N’-tetrapropylpentanediamide is derived from ethylenediamine , where all four NH hydrogen atoms are replaced by propyl groups.
- This compound appears as a colorless liquid , but upon prolonged storage, it can turn yellow and develop an odor reminiscent of decaying fish .
Preparation Methods
- One synthetic route involves reacting ethylenediamine with propylamine to form the amide.
- The reaction can be represented as:
NH2CH2CH2NH2+4CH3CH2NH2→N,N,N’,N’-tetrapropylpentanediamide
- The compound can be purified by distillation with sodium.
- Industrial production methods may vary, but the basic synthetic approach remains consistent.
Chemical Reactions Analysis
- N,N,N’,N’-tetrapropylpentanediamide can undergo various reactions, including oxidation , reduction , and substitution .
- Common reagents include oxidizing agents like potassium permanganate (for oxidation) and reducing agents like lithium aluminum hydride (for reduction).
- Major products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
- In chemistry , this compound may serve as a building block for more complex molecules.
- In biology , it could be used in studies related to ligand-receptor interactions or as a model compound.
- In medicine , research might explore its potential as a drug candidate or probe for specific biological processes.
- In industry , applications could range from catalysis to materials science.
Mechanism of Action
- The exact mechanism by which N,N,N’,N’-tetrapropylpentanediamide exerts its effects would depend on its specific applications.
- It could interact with molecular targets or pathways relevant to its intended use.
Comparison with Similar Compounds
- Similar compounds include N,N,N’,N’'-tetramethylethylenediamine (CAS: 110-18-9) and N,N,N’,N’‘,N’'-pentamethyldiethylenetriamine (CAS: 3030-47-5) .
- Highlighting its uniqueness would involve comparing its properties, reactivity, and applications to those of these related compounds.
Remember that N,N,N’,N’-tetrapropylpentanediamide’s significance lies in its potential applications across various scientific domains
Properties
Molecular Formula |
C17H34N2O2 |
|---|---|
Molecular Weight |
298.5 g/mol |
IUPAC Name |
N,N,N',N'-tetrapropylpentanediamide |
InChI |
InChI=1S/C17H34N2O2/c1-5-12-18(13-6-2)16(20)10-9-11-17(21)19(14-7-3)15-8-4/h5-15H2,1-4H3 |
InChI Key |
XTANHGYWUMQICJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CCCC(=O)N(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(2-methoxybenzoyl)amino]acetate](/img/structure/B10972153.png)
![N-(2,5-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10972158.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B10972173.png)
![5-{[(4-Fluorophenyl)carbonyl]amino}benzene-1,3-dicarboxamide](/img/structure/B10972181.png)
![2-{5-[(2-Chlorophenoxy)methyl]-2-furyl}-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10972188.png)

![(1-{2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B10972207.png)
![5-{[3-(Benzylcarbamoyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B10972210.png)
![2-phenyl-N-[3-(1H-pyrazol-1-ylmethyl)phenyl]quinoline-4-carboxamide](/img/structure/B10972211.png)
![5-{[3-Carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B10972218.png)
![2-{[5-(3,4-dichlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10972226.png)
![{[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B10972229.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10972237.png)
![N-cyclohexyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10972244.png)
